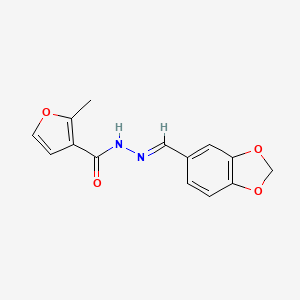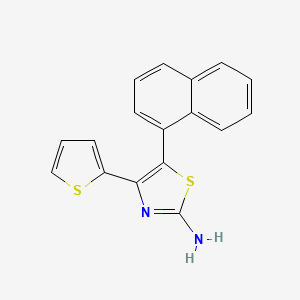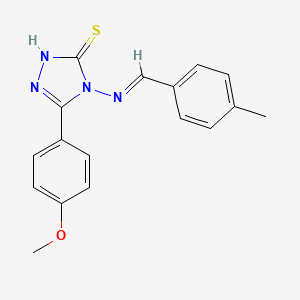![molecular formula C9H12N2O4 B5508165 5-[(5-methyl-3-isoxazolyl)amino]-5-oxopentanoic acid](/img/structure/B5508165.png)
5-[(5-methyl-3-isoxazolyl)amino]-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(5-methyl-3-isoxazolyl)amino]-5-oxopentanoic acid is a useful research compound. Its molecular formula is C9H12N2O4 and its molecular weight is 212.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 212.07970687 g/mol and the complexity rating of the compound is 244. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Auxiliary-Directed Palladium-Catalyzed Activation : Research highlights the use of isoxazole-derived auxiliaries for palladium-catalyzed C(sp3)-H bond activation. Specifically, 5-methylisoxazole-3-carboxamide (MICA) has been shown to direct the activation of γ-C(sp3)-H bonds for C-C bond formation in α-aminobutanoic acid derivatives, leading to the synthesis of various γ-substituted non-natural amino acids. This methodology allows for selective and efficient arylation and alkylation, with the auxiliary group being removable under mild conditions (Pasunooti et al., 2015).
Preparation of Isotopomers : Another study describes a simple scheme to prepare any isotopomer of 5-aminolevulinic acid, a precursor in the biosynthesis of biologically active porphyrins. This research is significant for producing isotopically labeled compounds for various scientific applications, offering a method that can be applied to the synthesis of levulinic acid in any isotopomeric form with high yield and isotopic enrichment (Shrestha‐Dawadi & Lugtenburg, 2003).
Biological Systems and Pharmacology
Immunomodulatory Properties : A study investigated the immunomodulatory effects of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide, revealing its capacity to modulate lymphocyte subsets in mice and enhance the humoral immune response. This compound has potential implications for treating autoimmune diseases, infections, or as an adjuvant in vaccine efficacy enhancement (Drynda et al., 2015).
In Vitro Antiviral Activity : Research on a novel, orally bioavailable inhibitor of human rhinovirus 3C protease, which includes a 5-methyl-isoxazole-3-carboxyl-amino moiety, demonstrates significant in vitro antiviral activity against various serotypes and clinical isolates of human rhinovirus. This study underscores the therapeutic potential of compounds featuring the 5-methyl-3-isoxazolyl motif for treating viral infections (Patick et al., 2005).
Safety and Hazards
The safety data sheet for a related compound indicates that it may cause severe skin burns and eye damage . It’s classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
The future directions for research on “5-[(5-methyl-3-isoxazolyl)amino]-5-oxopentanoic acid” and related compounds could involve further exploration of their pharmacological properties and potential applications in medicine. Given the broad spectrum of pharmacological properties of isoxazole rings, there may be potential for discovering new therapeutic uses for these compounds .
Eigenschaften
IUPAC Name |
5-[(5-methyl-1,2-oxazol-3-yl)amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-6-5-7(11-15-6)10-8(12)3-2-4-9(13)14/h5H,2-4H2,1H3,(H,13,14)(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGKBNYGAAXOCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3,5,7-trimethyl-1H-indole-2-carboxamide](/img/structure/B5508114.png)
![8-fluoro-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methylquinoline-2-carboxamide](/img/structure/B5508130.png)


![3-(4-methyl-1,3-thiazol-5-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide](/img/structure/B5508149.png)

![3,5-dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5508154.png)
![4-amino-N-[(E)-(3-iodophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5508161.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyridazine](/img/structure/B5508167.png)
![(3S*,4R*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5508175.png)


